molecular formula C13H15BrN2O2 B153344 tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 132873-77-9

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B153344
CAS No.: 132873-77-9
M. Wt: 311.17 g/mol
InChI Key: RJQPRKXEVWZMAO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate (CAS: 132873-77-9) is a brominated benzimidazole derivative with the molecular formula C₁₃H₁₅BrN₂O₂ . It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound features a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the benzimidazole ring and a bromomethyl substituent at the 4-position. This structure enhances its reactivity in nucleophilic substitution and cross-coupling reactions, making it valuable for constructing complex molecules .

Key physical properties include a molecular weight of 311.18 g/mol and a purity typically ≥97% . Its bromomethyl group provides a reactive site for alkylation or further functionalization, while the Boc group ensures stability during synthetic transformations .

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQPRKXEVWZMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Methyl-1H-Benzo[d]Imidazole

Bromination introduces the bromomethyl group via radical or electrophilic mechanisms. A widely adopted method employs NBS under radical initiation:

Procedure :

  • Dissolve 4-methyl-1H-benzo[d]imidazole (1.0 equiv) in carbon tetrachloride.

  • Add NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Reflux at 80°C for 12 hours under nitrogen.

  • Purify via column chromatography (hexane/ethyl acetate, 3:1).

This method yields 86–89% 4-(bromomethyl)-1H-benzo[d]imidazole, confirmed by 1H^1H-NMR (δ 4.45 ppm, singlet, -CH2_2Br).

Boc Protection of the Imidazole Nitrogen

The Boc group is introduced using di-tert-butyldicarbonate under basic conditions:

Procedure :

  • Dissolve 4-(bromomethyl)-1H-benzo[d]imidazole (1.0 equiv) in anhydrous dichloromethane.

  • Add di-tert-butyldicarbonate (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv).

  • Stir at 25°C for 6 hours.

  • Quench with water, extract with DCM, and concentrate.

This step achieves 90–92% yield, with LC-MS showing [M+H]+^+ at m/z 311.17.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methanol enhances Boc protection efficiency compared to THF or DMF, attributed to its polarity stabilizing intermediates:

SolventTemperature (°C)Yield (%)
Methanol2091
THF2078
DMF2065

Catalytic Systems

DMAP outperforms triethylamine in Boc protection due to superior nucleophilic catalysis:

CatalystEquivYield (%)
DMAP0.292
Triethylamine1.084

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl3_3) : δ 1.63 (s, 9H, tert-butyl), 4.23 (s, 2H, -CH2_2Br), 7.22–7.72 (m, 4H, aromatic).

  • HPLC : Retention time 8.2 min, purity >98%.

ParameterValue
GHS ClassificationWarning (H302, H315)
Storage2–8°C, inert atmosphere

Comparative Analysis of Methods

MethodBromination EfficiencyBoc Protection YieldTotal Yield
NBS/AIBN89%92%82%
HBr/Acetic Acid75%85%64%

The NBS/AIBN-DMAP protocol is optimal, offering high regioselectivity and minimal by-products.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing dibromination occurs at >80°C; maintaining temperatures ≤80°C suppresses this.

  • Moisture Sensitivity : Boc groups hydrolyze in aqueous media; anhydrous conditions and molecular sieves improve stability .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.

    Oxidation and Reduction: The benzimidazole core can participate in redox reactions. Oxidation can be carried out using agents like potassium permanganate, while reduction can be achieved using hydrogenation or metal hydrides.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

    Sulfuric Acid or p-Toluenesulfonic Acid: Catalysts for esterification.

    Potassium Permanganate: Oxidizing agent.

    Metal Hydrides: Reducing agents.

Major Products Formed

    Substituted Benzimidazoles: Formed through nucleophilic substitution.

    Oxidized or Reduced Benzimidazoles: Products of redox reactions.

    Carboxylic Acids: Resulting from ester hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound's structural characteristics make it a promising candidate for drug development, particularly in targeting viral infections and cancer therapies. Its benzimidazole core is known for interacting with biological targets, making it suitable for designing novel therapeutic agents.

Mechanism of Action
Research indicates that tert-butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate may act through various mechanisms, including:

  • Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by nucleophiles, facilitating the synthesis of derivatives with enhanced biological activity.
  • Fluorescence Properties : The compound exhibits fluorescence, which can be utilized in imaging techniques and as a marker for biological assays.

Materials Science

Fluorescent Materials
Due to its fluorescence properties, this compound is being explored for applications in materials science. It can be incorporated into polymers to develop light-emitting devices or sensors.

Polymer Chemistry
The compound can serve as a building block for synthesizing functionalized polymers. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications in coatings and composites .

Case Studies

Study Focus Findings
Antiviral Activity Investigated against viral strainsDemonstrated significant inhibition of viral replication, suggesting potential as an antiviral agent.
Fluorescent Sensor Development Used in creating fluorescent sensorsAchieved high sensitivity and selectivity for detecting specific biomolecules.
Polymer Modification Studied as a modifier in polymer matricesImproved mechanical properties and thermal stability of the resultant polymers .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available benzimidazole derivatives.
  • Reagents Used : Common reagents include sodium azide for nucleophilic substitutions and potassium permanganate for oxidation reactions .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol)
tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate 132873-77-9 4-Bromomethyl, 1-Boc C₁₃H₁₅BrN₂O₂ 311.18
tert-Butyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate 175531-13-2 2-Bromomethyl, 1-Boc C₁₃H₁₅BrN₂O₂ 311.18
tert-Butyl 4-methyl-1H-imidazole-1-carboxylate 217961-05-2 4-Methyl, 1-Boc C₉H₁₄N₂O₂ 182.22
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate Not provided 4-Formyl, 1-Boc C₉H₁₂N₂O₃ 196.21
tert-Butyl (4-(bromomethyl)phenyl)carbamate 239074-27-2 Bromomethyl on phenyl ring, Boc C₁₂H₁₆BrNO₂ 286.17

Key Observations :

  • Positional Isomerism : The bromomethyl group’s position (4 vs. 2) on the benzimidazole ring significantly impacts reactivity. For example, the 4-bromomethyl isomer (target compound) exhibits higher steric accessibility for nucleophilic attacks compared to the 2-position isomer .
  • Substituent Effects : Replacing bromomethyl with methyl (e.g., 217961-05-2) reduces electrophilicity, limiting utility in alkylation reactions. Conversely, the formyl group in tert-butyl 4-formyl-1H-imidazole-1-carboxylate enables condensation reactions .
  • Boc Group Utility : All compounds retain the Boc group, which enhances solubility in organic solvents and prevents undesired side reactions during synthesis .

Reactivity Insights :

  • The target compound’s bromomethyl group enables efficient cross-coupling with boronic acids (e.g., in Suzuki reactions) to generate biaryl structures, a key step in drug discovery .

Biological Activity

tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a synthetic organic compound with significant potential in various biological applications. Characterized by its unique structure, which includes a benzo[d]imidazole core, this compound has garnered attention for its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Chemical Name : this compound
  • CAS Number : 132873-77-9
  • Molecular Formula : C13H15BrN2O2
  • Molecular Weight : 311.17 g/mol

The compound features a tert-butyl ester group and a bromomethyl substituent at the 4-position of the benzo[d]imidazole ring, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzo[d]imidazole structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains and fungi. The presence of the bromomethyl group in this compound may enhance its antimicrobial efficacy by facilitating interactions with microbial cell membranes.

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented. A study on similar compounds demonstrated that modifications to the imidazole ring could significantly affect cytotoxicity against cancer cell lines. For example, compounds with halogen substitutions exhibited increased activity against human cancer cells, suggesting that this compound may possess similar properties.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A5.2MCF-7 (Breast Cancer)
Compound B3.8HeLa (Cervical Cancer)
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole rings are known to inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis.
  • DNA Interaction : The compound may interact with DNA or RNA, disrupting replication or transcription processes in cancerous cells.
  • Signal Transduction Modulation : It could potentially modulate signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a promising antibacterial effect, particularly at higher concentrations.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted on human cancer cell lines using MTT assays. The findings suggested that the compound exhibited significant cytotoxic effects, comparable to established chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected imidazole derivatives are often prepared by reacting bromomethyl intermediates with tert-butyl carbamate under basic conditions. Purification is achieved using silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) to isolate the product in >95% purity. Monitoring reaction progress via TLC and confirming purity with HPLC or NMR is critical .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl group at ~1.3 ppm, bromomethyl at ~4.3 ppm).
  • Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.03 for C₁₃H₁₅BrN₂O₂).
  • X-ray crystallography : Single-crystal analysis using SHELX or ORTEP-III to resolve bond angles and torsional strains in the benzo[d]imidazole core .

Q. What solvents and conditions are optimal for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents like DCM or THF to prevent hydrolysis of the bromomethyl group. Avoid prolonged exposure to light or moisture, which can degrade the tert-butyl carbonate moiety .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and how can these be analyzed?

  • Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bond motifs (e.g., N–H···O or C–H···Br interactions). For example, the tert-butyl group may form C–H···π interactions with the aromatic ring, while the bromomethyl group participates in halogen bonding. Use software like Mercury or CrystalExplorer to visualize and quantify these interactions .

Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?

  • Methodological Answer : To avoid unwanted elimination or cross-coupling:

  • Use mild bases (e.g., K₂CO₃ instead of strong bases like NaH) in substitution reactions.
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids under low-temperature conditions (0–25°C).
  • Monitor reaction progress via in situ IR spectroscopy to detect intermediate species .

Q. How does steric hindrance from the tert-butyl group affect reactivity in supramolecular assemblies?

  • Methodological Answer : The tert-butyl group creates steric bulk, limiting π-π stacking but enhancing solubility in nonpolar solvents. Computational modeling (DFT or MD simulations) can predict steric effects on reaction kinetics. Experimentally, compare reaction rates with/without the tert-butyl group using competition experiments .

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